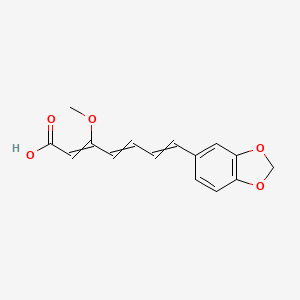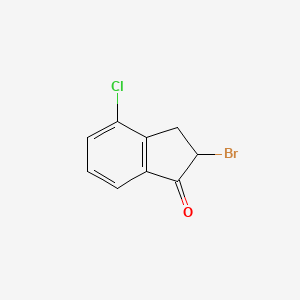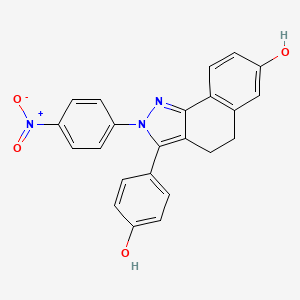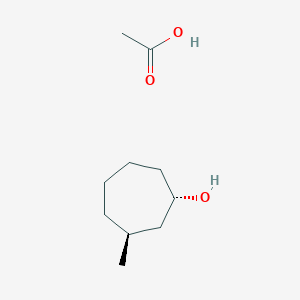
acetic acid;(1S,3S)-3-methylcycloheptan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;(1S,3S)-3-methylcycloheptan-1-ol is a compound that combines the properties of acetic acid and a cycloheptanol derivative Acetic acid is a simple carboxylic acid known for its role in vinegar, while (1S,3S)-3-methylcycloheptan-1-ol is a chiral alcohol with a cycloheptane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(1S,3S)-3-methylcycloheptan-1-ol can be achieved through several synthetic routes. One common method involves the catalytic hydrogenation of a precursor compound, such as a cycloheptanone derivative, in the presence of a chiral catalyst. The reaction conditions typically include a hydrogen gas atmosphere, elevated temperatures, and pressures to facilitate the reduction process.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors to ensure consistent reaction conditions and efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;(1S,3S)-3-methylcycloheptan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The compound can be further reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) as reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl₂) for halogenation or amines for amination reactions.
Major Products
The major products formed from these reactions include various ketones, carboxylic acids, and substituted cycloheptanol derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Acetic acid;(1S,3S)-3-methylcycloheptan-1-ol has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of acetic acid;(1S,3S)-3-methylcycloheptan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to interact selectively with biological molecules, potentially leading to unique biological effects. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Cycloheptanol: A simpler alcohol with a cycloheptane ring.
Methylcycloheptanol: Similar structure but with different stereochemistry.
Cycloheptanone: The ketone analog of cycloheptanol.
Uniqueness
Acetic acid;(1S,3S)-3-methylcycloheptan-1-ol is unique due to its combination of acetic acid and chiral cycloheptanol moieties. This structural feature imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
940-23-8 |
|---|---|
Fórmula molecular |
C10H20O3 |
Peso molecular |
188.26 g/mol |
Nombre IUPAC |
acetic acid;(1S,3S)-3-methylcycloheptan-1-ol |
InChI |
InChI=1S/C8H16O.C2H4O2/c1-7-4-2-3-5-8(9)6-7;1-2(3)4/h7-9H,2-6H2,1H3;1H3,(H,3,4)/t7-,8-;/m0./s1 |
Clave InChI |
TVFLSRLPVPAOTH-WSZWBAFRSA-N |
SMILES isomérico |
C[C@H]1CCCC[C@@H](C1)O.CC(=O)O |
SMILES canónico |
CC1CCCCC(C1)O.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



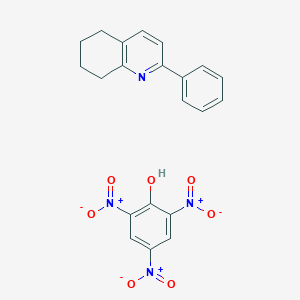
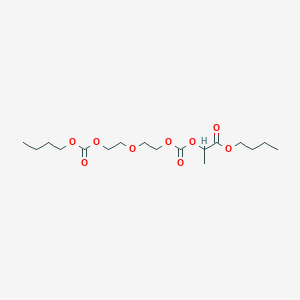
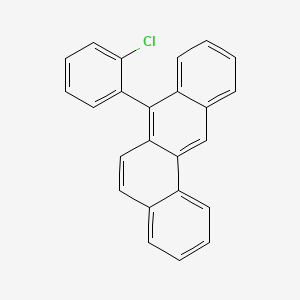

![Acetonitrile, [(4-methylphenyl)nitrosoamino]-](/img/structure/B14746791.png)
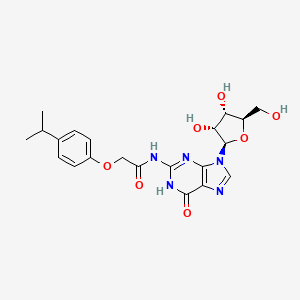
![(1S)-6,6-Dimethylbicyclo[3.1.1]hept-2-ene-2-carboxylic acid](/img/structure/B14746815.png)
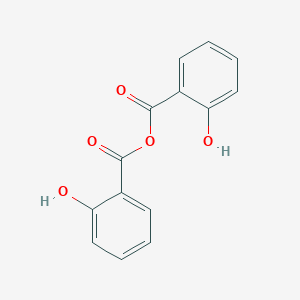
![N-[(1R)-1-(5-Fluoropyridin-2-yl)ethyl]-3-(5-methylpyridin-2-yl)-5-[(5S)-5-pyridin-2-yl-4,5-dihydroisoxazol-3-yl]benzamide](/img/structure/B14746823.png)
![(4R,4aR,5S,7aS,12bS)-5,9-dimethoxy-3-methyl-2,4,4a,5,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline](/img/structure/B14746828.png)
